N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based derivative characterized by a 4-butoxyphenyl substituent at the 4-position of the thiazole ring and an acetamide group at the 2-position. The butoxyphenyl moiety introduces a lipophilic alkoxy chain, which may enhance membrane permeability and influence pharmacokinetic properties such as absorption and bioavailability.
Properties
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-4-9-19-13-7-5-12(6-8-13)14-10-20-15(17-14)16-11(2)18/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCDDHXAXOTQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves a multi-step process. One common method starts with the reaction of N-(4-hydroxyphenyl)acetamide (paracetamol) with 1-bromobutane in the presence of a base like sodium hydroxide. This reaction proceeds via an SN2 nucleophilic substitution mechanism to form N-(4-butoxyphenyl)acetamide .
In the next step, N-(4-butoxyphenyl)acetamide is reacted with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. This step involves another nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for higher yields and purity, and the processes would be carried out in industrial reactors with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For instance, thiazole derivatives are known to inhibit bacterial lipid biosynthesis, contributing to their antimicrobial activity . Additionally, the compound may interact with cancer cell receptors, leading to antiproliferative effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (Cl, F): Enhance reactivity in synthesis (e.g., compound 14 ) and may improve binding to enzymatic targets like kinases. Butoxyphenyl group: The extended alkoxy chain in the target compound likely increases lipophilicity (logP ~4.5 estimated), which could enhance blood-brain barrier penetration but reduce aqueous solubility.
Synthesis Methods :
Analgesic and Anti-inflammatory Activity:
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibits superior analgesic activity to paracetamol, attributed to sulfonamide and piperazine moieties .
- Compound 6a: The 4-hydroxy-3-methoxyphenyl group may contribute to COX/LOX inhibition, similar to polyphenolic Nrf2 activators .
Kinase Modulation:
- Compound 14 : Activates c-Abl kinase, a target in neurodegenerative diseases, via chloro-fluoro substitution .
Antimicrobial and Antimalarial Potential:
- N-[4-(4-fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]acetamide (14): Demonstrated antimalarial activity (IC₅₀ <100 nM) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Butoxyphenyl substitution increases logP compared to shorter-chain analogs (e.g., methoxy or hydroxy groups).
- Solubility : Polar substituents (e.g., -OH in compound 16 ) improve aqueous solubility but may limit CNS penetration.
Biological Activity
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its ability to interact with biological systems. The synthesis typically involves a multi-step process starting from N-(4-hydroxyphenyl)acetamide and utilizes nucleophilic substitution reactions to introduce the butoxyphenyl group and the thiazole moiety.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
| Candida albicans | 0.15 |
These results suggest that the compound is particularly effective against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties by inhibiting the proliferation of various cancer cell lines. For example, studies have shown that it can significantly reduce cell viability in MDA-MB-231 breast cancer cells with an IC50 value of approximately 15 µM .
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell cycle progression. The compound's interaction with specific molecular targets, such as enzymes involved in cancer cell metabolism, has been proposed as a key factor in its activity .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiazole ring can inhibit enzymes critical for bacterial lipid biosynthesis, contributing to its antimicrobial effects.
- Cell Signaling Modulation : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against multiple bacterial strains and reported significant inhibition zones comparable to standard antibiotics .
- Cancer Cell Line Studies : In vitro studies on MDA-MB-231 cells showed that treatment with the compound led to increased annexin V-FITC positivity, indicating enhanced apoptosis compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
